3-Aminophenol-PEG4-methyl

Catalog No.
S12281671
CAS No.
M.F
C15H25NO5
M. Wt
299.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminophenol-PEG4-methyl

Product Name

3-Aminophenol-PEG4-methyl

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]aniline

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

InChI

InChI=1S/C15H25NO5/c1-17-5-6-18-7-8-19-9-10-20-11-12-21-15-4-2-3-14(16)13-15/h2-4,13H,5-12,16H2,1H3

InChI Key

YLOLNWWJJNNWKI-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOC1=CC=CC(=C1)N

3-Aminophenol-PEG4-methyl is a chemical compound that serves as a polyethylene glycol (PEG)-based linker, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, offering a novel approach to targeted therapy. The compound features an amino group and a phenolic structure, which contribute to its reactivity and functionality in biochemical applications. The addition of a PEG moiety enhances its solubility and biocompatibility, making it suitable for various biological applications .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Esterification: The phenolic hydroxyl group can react with carboxylic acids to form esters, which is crucial in linker applications.
  • Cross-Linking: It can facilitate cross-linking in polymeric systems, enhancing the structural integrity of the resulting compounds .

The biological activity of 3-Aminophenol-PEG4-methyl is primarily linked to its role as a PROTAC linker. By connecting target proteins with E3 ligases, it promotes ubiquitination and subsequent degradation of specific proteins. This mechanism holds promise for treating various diseases, including cancer, by selectively eliminating pathogenic proteins without affecting others .

The synthesis of 3-Aminophenol-PEG4-methyl typically involves:

  • Starting Materials: 3-Aminophenol and PEG derivatives.
  • Reaction Conditions: The reaction may be conducted under mild conditions using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds between the amino group of 3-aminophenol and the carboxylic end of PEG.
  • Purification: Post-reaction purification is usually achieved through methods like chromatography to isolate the desired product .

3-Aminophenol-PEG4-methyl has several applications:

  • PROTAC Development: As a linker in PROTACs, it enables targeted protein degradation for therapeutic purposes.
  • Drug Delivery Systems: Its PEG component enhances solubility and stability, making it useful in drug formulation.
  • Bioconjugation: It can be utilized in bioconjugation strategies for labeling biomolecules or creating complex drug delivery systems .

Interaction studies involving 3-Aminophenol-PEG4-methyl focus on its binding affinity and reactivity with various biological targets. These studies assess how effectively the compound can facilitate target protein degradation through PROTAC mechanisms. Additionally, research into its conformational flexibility may reveal insights into optimizing its efficacy in biological systems .

Several compounds share structural similarities with 3-Aminophenol-PEG4-methyl. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-AminophenolSimilar amino and phenolic groupsCommonly used as an analgesic; lacks PEG moiety
N,N-Diethyl-3-aminophenolContains diethyl groupsActs as a fluorescent probe; different application focus
3-HydroxyanilineHydroxyl group on the aromatic ringUsed in dye synthesis; differs in functional properties

3-Aminophenol-PEG4-methyl's unique combination of PEG functionality with an amino group allows for enhanced solubility and biocompatibility, distinguishing it from other aminophenols that lack these attributes .

IUPAC Systematic Nomenclature

The IUPAC name for 3-aminophenol-PEG4-methyl is derived from its constituent groups:

  • 3-aminophenol: A benzene ring with hydroxyl (-OH) and amine (-NH$$_2$$) groups at positions 1 and 3, respectively.
  • PEG4: A tetraethylene glycol chain [(OCH$$2$$CH$$2$$)$$_4$$] serving as a hydrophilic spacer.
  • Methyl group: A terminal -CH$$_3$$ group.

The systematic name is methyl-3-amino-4-[(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethoxy)methyl]phenol, reflecting the PEG4 chain’s connectivity to the phenolic oxygen and the terminal methyl group [1].

SMILES Notation and Stereochemical Considerations

The SMILES notation for 3-aminophenol-PEG4-methyl is COCCOCCOCCOCCOc1ccc(N)cc1O, representing:

  • A methyl-terminated PEG4 chain (COCCOCCOCCOCCO) linked to the phenolic oxygen.
  • A benzene ring with hydroxyl (-OH) at position 1 and amine (-NH$$_2$$) at position 3.

Stereochemical isomerism is absent due to the linear, achiral nature of the PEG4 spacer and the planar aromatic ring. However, positional isomerism arises in related compounds where the amine group occupies ortho (2-aminophenol) or para (4-aminophenol) positions [7].

Comparative Analysis with Related PEG-Aminophenol Derivatives

Structural Analogues in the PEG4 Chemical Space

3-Aminophenol-PEG4-methyl belongs to a family of PEGylated aminophenol derivatives with diverse terminal functional groups. Key analogues include:

CompoundMolecular FormulaFunctional GroupsKey Differences
3-Aminophenol-PEG4-methylC$${15}$$H$${25}$$NO$$_6$$-NH$$2$$, -OH, PEG4, -CH$$3$$Terminal methyl group
Amine-PEG4-OH [3]C$${10}$$H$${23}$$NO$$_6$$-NH$$_2$$, -OH, PEG4Hydroxyl terminus
NH$$_2$$-PEG4-COOMe [8]C$${12}$$H$${25}$$NO$$_6$$-NH$$2$$, -COOCH$$3$$, PEG4Methyl ester terminus

The terminal group (-CH$$3$$, -OH, or -COOCH$$3$$) dictates solubility and reactivity. For instance, the methyl group in 3-aminophenol-PEG4-methyl enhances hydrophobicity compared to the hydroxyl-terminated Amine-PEG4-OH [3] [8].

Positional Isomerism in Aminophenol-PEG Conjugates

Positional isomerism significantly impacts physicochemical properties:

  • 3-Aminophenol-PEG4-methyl: Meta-substitution ensures minimal steric hindrance between the -NH$$_2$$ and PEG4 chain, optimizing linker flexibility [1].
  • 2-Aminophenol-PEG4-methyl: Ortho-substitution introduces steric strain, reducing conformational freedom [7].
  • 4-Aminophenol-PEG4-methyl: Para-substitution creates a linear geometry, favoring π-π stacking interactions [7].

Mass spectrometry (MS) distinguishes these isomers by analyzing fragmentation patterns, particularly in PEGylated protein conjugates where regioselectivity affects bioactivity [4].

Synthesis and Functional Applications

Synthetic Routes

3-Aminophenol-PEG4-methyl is synthesized via:

  • Nucleophilic substitution: Reacting 3-aminophenol with methyl-PEG4-tosylate to form the ether linkage [1].
  • Protection-deprotection strategies: Temporarily shielding the amine group during PEGylation to prevent side reactions [4].

Role in PROTAC Design

As a PROTAC linker, the compound bridges an E3 ubiquitin ligase ligand and a target protein ligand. Its PEG4 spacer:

  • Balances hydrophilicity and steric bulk.
  • Facilitates proteasomal degradation by maintaining optimal distance between functional moieties [1] [4].

The synthesis of 3-Aminophenol-PEG4-methyl represents a sophisticated chemical manufacturing process that requires precise control over multiple synthetic parameters. This compound, with molecular formula C15H25NO5 and molecular weight 299.36 Da, serves as a critical polyethylene glycol-based linker in proteolysis targeting chimera synthesis [1]. The industrial production of this compound necessitates robust synthetic strategies that ensure high purity, consistent molecular weight, and scalable manufacturing processes.

Stepwise Etherification Strategies for Polyethylene Glycol Chain Elongation

The construction of the polyethylene glycol chain in 3-Aminophenol-PEG4-methyl relies fundamentally on etherification reactions that enable controlled chain elongation. The stepwise approach to polyethylene glycol synthesis has evolved significantly, with modern methodologies focusing on achieving monodisperse products through carefully orchestrated reaction sequences [2] [3].

The sequential addition method represents the most straightforward approach to polyethylene glycol chain construction. This methodology involves the systematic addition of ethylene oxide units to the 3-aminophenol scaffold, utilizing controlled reaction conditions to achieve the desired tetraethylene glycol chain length [4]. The reaction proceeds through nucleophilic substitution mechanisms, where each ethylene oxide addition creates a new hydroxyl terminus for subsequent chain extension. Temperature control typically ranges from 60-80°C, with reaction times extending from 4-8 hours per addition cycle.

Advanced etherification strategies employ bidirectional coupling approaches that significantly enhance synthetic efficiency [3]. These methods utilize pre-formed polyethylene glycol segments with complementary reactive functionalities, enabling the construction of longer chains through fewer synthetic steps. The bidirectional iterative coupling route demonstrates particular advantages in terms of reduced reaction time and improved overall yields, typically achieving 80-90% efficiency compared to 75-85% for sequential methods [3].

Convergent synthesis approaches represent the most sophisticated etherification strategies for complex polyethylene glycol architectures [2]. These methodologies involve the parallel synthesis of multiple polyethylene glycol segments, followed by strategic coupling reactions to assemble the final product. The convergent approach proves particularly valuable for industrial-scale production, where reaction optimization and yield maximization are paramount considerations.

RouteStarting MaterialsKey AdvantagesTypical Yield (%)
Sequential Addition Method3-Aminophenol, Ethylene oxide monomersHigh control over chain length75-85
Bidirectional CouplingProtected PEG segments, Coupling agentsReduced reaction steps80-90
Convergent SynthesisPre-formed PEG chains, Aminophenol derivativesHigher yields for complex structures70-80

The optimization of etherification conditions requires careful consideration of solvent systems, base selection, and temperature profiles. Williamson ether synthesis conditions typically employ strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents [5] [6]. The reaction temperature significantly influences both reaction rate and selectivity, with higher temperatures above 300°C enabling the use of weaker alkylating agents while maintaining acceptable reaction rates [7].

Reaction monitoring throughout the etherification process employs various analytical techniques to ensure proper chain elongation and molecular weight control. Nuclear magnetic resonance spectroscopy provides real-time assessment of chain growth, while mass spectrometry enables precise molecular weight determination at each synthetic stage [8]. These monitoring approaches prove essential for maintaining product consistency and identifying potential side reactions that could compromise product quality.

Protection-Deprotection Schemes for Amino Group Preservation

The preservation of the amino functionality in 3-aminophenol during polyethylene glycol chain construction requires sophisticated protection-deprotection strategies. The amino group exhibits high nucleophilicity and basicity, making it susceptible to unwanted side reactions during the etherification process [9] [10]. Effective protection schemes must provide stability throughout the synthetic sequence while enabling clean deprotection under mild conditions.

The tert-butoxycarbonyl protecting group represents the most widely utilized amino protection strategy in polyethylene glycol synthesis [11] [12]. The t-BOC group demonstrates exceptional stability under the basic conditions typically employed in Williamson ether synthesis, while remaining readily removable under acidic conditions. Trifluoroacetic acid treatment at room temperature provides quantitative deprotection within 30-60 minutes, yielding the free amino compound with minimal side product formation [13] [12].

Recent advances in protection strategy development have introduced base-labile protecting groups that offer significant synthetic advantages [14] [15]. The phenethyl protecting group enables one-pot deprotection and coupling reactions, eliminating the need for intermediate isolation and purification steps [3]. This approach reduces overall synthetic complexity and improves process economics through reduced solvent consumption and waste generation.

Protection reaction conditions typically involve treating the 3-aminophenol substrate with di-tert-butyl dicarbonate in the presence of a suitable base [9]. The reaction proceeds under mild conditions at room temperature, achieving complete protection within 5 minutes when conducted in polyethylene glycol-400 as a solvent-free medium [9]. This environmentally benign approach eliminates organic solvent requirements while maintaining excellent reaction efficiency.

Protecting GroupDeprotection ConditionsStability During SynthesisTypical Efficiency (%)
tert-Butoxycarbonyl (t-BOC)Acidic conditions (TFA)High95-98
PhenethylBasic conditions (LDA/t-BuOK)Moderate90-95
Dimethoxytrityl (DMTr)Acidic conditions (mild)High92-96
Benzyl CarbamateHydrogenolysis/acidicHigh88-92

Alternative protecting group strategies include dimethoxytrityl and benzyl carbamate functionalities, each offering distinct advantages for specific synthetic applications [13] [10]. The dimethoxytrityl group provides exceptional acid lability, enabling deprotection under extremely mild conditions that preserve sensitive functional groups. Benzyl carbamate protection offers orthogonal deprotection chemistry through hydrogenolysis, providing compatibility with acid-sensitive substrates.

The selection of appropriate protection-deprotection chemistry depends on the specific synthetic route and compatibility requirements with other functional groups present in the molecule. Orthogonal protection strategies enable the selective manipulation of multiple functional groups within complex molecular architectures, providing enhanced synthetic flexibility and reduced side reaction formation [13] [16].

Quality Control Metrics in Industrial-Scale Production

Industrial-scale production of 3-Aminophenol-PEG4-methyl demands rigorous quality control systems that ensure consistent product specifications and regulatory compliance. The complex nature of this compound, featuring both aromatic and polyethylene glycol components, requires comprehensive analytical approaches that address multiple quality parameters simultaneously [17] [18].

Chromatographic Purity Assessment

High-performance liquid chromatography represents the cornerstone of purity assessment for 3-Aminophenol-PEG4-methyl production [18] [19]. Reversed-phase chromatographic methods utilize octadecyl-modified silica columns with methanol-water mobile phase systems to achieve baseline separation of the target compound from potential impurities [20] [21]. The method development process involves optimization of mobile phase composition, column temperature, and gradient conditions to maximize resolution while minimizing analysis time.

The analytical method validation encompasses precision, accuracy, linearity, and specificity parameters according to international pharmaceutical guidelines [19]. Detection limits typically reach 5 μg/mL for ultraviolet detection at 266 nm, providing sufficient sensitivity for trace impurity quantification [19]. The method demonstrates excellent reproducibility with inter-sample errors less than 3% for molecular weight species analysis [19].

Hydrophilic interaction liquid chromatography provides complementary analytical capabilities for polyethylene glycol oligomer separation [21]. The technique employs acetonitrile-water mobile phases with mixed-mode stationary phases to achieve separation based on hydrophilic interactions. This approach proves particularly valuable for analyzing polyethylene glycol chain length distributions and identifying over-alkylated or under-alkylated synthetic intermediates.

MethodMobile PhaseDetection Wavelength (nm)Typical ResolutionDetection Limit (μg/mL)
Reverse-Phase HPLCMethanol/Water gradient266Excellent5
HILICAcetonitrile/Water (95:5)200Good10
Size Exclusion ChromatographyAqueous buffer280Moderate20
Ion ExchangeSalt gradient buffer210Good15

Size exclusion chromatography provides molecular weight distribution information that complements the purity assessment data [22]. The technique separates molecules based on hydrodynamic volume, enabling the detection of aggregated species or degradation products that might co-elute in reversed-phase systems. Multi-angle light scattering detection enhances the molecular weight determination accuracy, providing absolute molecular weight measurements independent of chromatographic standards.

Ion exchange chromatography offers additional analytical capabilities for detecting ionic impurities and charged degradation products [21]. The method utilizes salt gradient elution to separate compounds based on ionic interactions with the stationary phase. This approach proves particularly valuable for identifying process-related impurities such as residual catalysts or buffer salts that might persist from the synthetic process.

Mass Spectrometric Verification of Molecular Weight

Mass spectrometry provides unambiguous molecular weight confirmation and structural elucidation for 3-Aminophenol-PEG4-methyl [23] [24]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry represents the gold standard for polyethylene glycol molecular weight determination, offering excellent mass accuracy and broad molecular weight range coverage [25] [26].

The matrix selection process critically influences analytical performance, with tertiary matrix systems demonstrating superior sensitivity compared to single matrix approaches [24]. The combination of 2,5-dihydroxybenzoic acid, α-cyano-4-hydroxycinnamic acid, and sinapinic acid provides optimal ionization efficiency across the molecular weight range of interest [24]. Sample preparation involves mixing analyte, matrix, and cationizing agent in specific ratios to achieve homogeneous crystallization and reproducible signal intensity.

Electrospray ionization mass spectrometry offers complementary analytical capabilities with enhanced sensitivity for lower molecular weight compounds [23] [27]. The technique enables direct analysis of aqueous samples without matrix preparation, reducing analysis time and eliminating matrix-related interferences. Collision-induced dissociation experiments provide structural confirmation through characteristic fragmentation patterns that verify the polyethylene glycol chain structure and aminophenol attachment.

TechniqueMatrix/IonizationMass Range (Da)AccuracyTypical Sample Preparation
MALDI-TOF MSCHCA + DHB + SA300-35000±0.1%Matrix crystallization
ESI-MSElectrospray100-10000±0.05%Direct injection
LC-MS/MSReversed-phase LC200-5000±0.02%Chromatographic separation
ToF-SIMSPrimary ion beam50-2000±0.01%Surface deposition

Time-of-flight secondary ion mass spectrometry provides surface-sensitive molecular weight verification with exceptional mass accuracy [28]. The technique utilizes primary ion beam bombardment to desorb and ionize surface molecules, enabling the analysis of solid samples without dissolution. This approach proves particularly valuable for confirming the molecular weight of crystalline products and detecting surface contamination that might not be apparent in solution-based analytical methods.

Liquid chromatography-tandem mass spectrometry combines chromatographic separation with mass spectrometric detection to provide comprehensive purity and molecular weight assessment [23]. The method enables the simultaneous determination of compound purity and molecular weight confirmation through selective reaction monitoring experiments. This integrated approach reduces analysis time while providing enhanced specificity compared to single-technique approaches.

Industrial quality control specifications establish rigorous acceptance criteria for all analytical parameters [17] [29]. Purity requirements typically exceed 98% as determined by reversed-phase high-performance liquid chromatography, while molecular weight specifications demand accuracy within ±0.5 Da of the theoretical value [1]. Polydispersity index limits ensure consistent molecular weight distribution, while residual solvent specifications address safety and regulatory compliance requirements.

ParameterSpecificationTest MethodFrequencyAcceptance Criteria
Purity (%)≥98.0RP-HPLCEach batchPass/Fail
Molecular Weight (Da)299.36 ± 0.5MALDI-TOF MSEach batchPass/Fail
Polydispersity Index≤1.05SEC-MALSWeeklyPass/Fail
Water Content (%)≤0.5Karl FischerEach batchPass/Fail
Residual Solvents (ppm)≤100GC-MSEach batchPass/Fail

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

299.17327290 g/mol

Monoisotopic Mass

299.17327290 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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